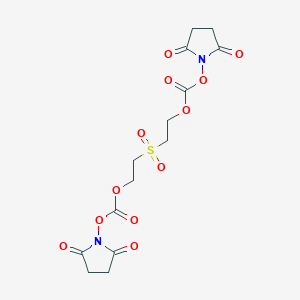
3-Nitrophenylacetic acid
Descripción general
Descripción
Synthesis Analysis
Recent studies have developed protocols for the synthesis of derivatives related to 3-nitrophenylacetic acid. For instance, Park et al. (2023) describe a methodology for synthesizing 2-(2-nitrophenyl)indoline-3-acetic acid derivatives through base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives, showcasing the synthetic utility of this approach by synthesizing dihydropaullone and converting the indoline scaffold to corresponding indoles and other indole-fused heterocycles (Park, Park, & Cheon, 2023). Furthermore, Danish et al. (2020) synthesized and characterized new metal carboxylates with o-nitrophenylacetic acid, investigating their biological potentials and structural properties (Danish et al., 2020).
Molecular Structure Analysis
The molecular structure of 3-nitrophenylacetic acid derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction (XRD). The work by Danish et al. (2020) provides an example of using XRD to determine the structure of sodium, cobalt, and tin complexes of o-nitro-/o-methoxyphenylacetic acid, highlighting the importance of structural analysis in understanding the chemical properties and reactivity of these compounds.
Chemical Reactions and Properties
3-Nitrophenylacetic acid undergoes various chemical reactions, serving as a versatile precursor for the synthesis of complex molecules. The study by Wu et al. (2020) on the Rh(III)-catalyzed acylmethylation and nitroso transfer/cyclization cascade reaction of N-nitrosoanilines with sulfoxonium ylides demonstrates the compound's reactivity, leading to the novel synthesis of 3-nitrosoindoles. This highlights the role of 3-nitrophenylacetic acid derivatives in synthesizing biologically active molecules through innovative chemical transformations (Wu, Pi, Cui, & Wu, 2020).
Aplicaciones Científicas De Investigación
Application 1: Determination of Nitroxidative Stress Products
- Scientific Field : Analytical Chemistry
- Summary of the Application : 3-Nitrophenylacetic acid is used in the determination of nitroxidative stress products. Specifically, it is used in the analysis of 4-hydroxyphenylacetic acid conversion .
- Methods of Application or Experimental Procedures : A molecularly imprinted polymer (MIP) from 1-vinylimidazole, imprinted by 4-hydroxyphenylacetic acid, was used. This MIP showed the highest specificity in relation to 4-hydro-3-nitrophenylacetic acid, with an affinity factor equal to 3 . The MIP was applied in the solid phase extraction protocol, allowing for the analysis of 4-hydroxy-3-nitrophenylacetic acid in a human urine sample .
- Results or Outcomes : The conversion of 4-hydroxyphenylacetic acid in human urine in nitrate and nitrite salts at low pH conditions revealed an almost twofold increase in 4-hydro-3-nitrophenylacetic acid to 775±81 ng L −1 .
Application 2: Antibacterial Compound from Mustard Seeds
- Scientific Field : Microbiology
- Summary of the Application : 3-Nitrophenylacetic acid has been identified as an antibacterial compound in yellow mustard seeds . It has shown activity against Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus .
- Methods of Application or Experimental Procedures : The antibacterial activity was determined by extracting the compounds from yellow mustard seeds with methanol . The structure-activity relationship was examined, showing that the hydroxyl and nitro groups of 3-Nitrophenylacetic acid were involved in the activity against all three species .
- Results or Outcomes : The study confirmed the antibacterial activity of 3-Nitrophenylacetic acid, suggesting its potential use in the treatment of bacterial infections .
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-Nitrophenylacetic acid are not mentioned in the search results, it is known to be used in the synthesis of azobenzene amino acid, which has potential use as a photo-inducible conformational switch in polypeptides . This suggests potential future applications in the field of biochemistry and molecular biology.
Relevant Papers
One relevant paper is "3-Nitrophenylacetic acid: a three-dimensional hydrogen-bonded framework structure containing substructures in zero, one and two dimensions" . This paper discusses the three-dimensional framework structure of 3-Nitrophenylacetic acid.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHOVCMWXMOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172075 | |
| Record name | Acetic acid, (m-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenylacetic acid | |
CAS RN |
1877-73-2 | |
| Record name | 3-Nitrophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (m-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1877-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (m-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)




![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)

